5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine
Overview
Description
5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that features a pyrrolo[2,3-b]pyrazine core with a phenylsulfonyl group attached. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the pyrazine and pyrrole rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazine derivative with a pyrrole derivative in the presence of a sulfonylating agent. The reaction conditions often include the use of a base such as potassium carbonate or sodium ethoxide, and the reaction is carried out in a solvent like acetonitrile or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The phenylsulfonyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler pyrrolo[2,3-b]pyrazine derivatives.
Scientific Research Applications
5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and molecular targets can vary depending on the specific application. In the context of its antitubercular activity, it is believed to target enzymes involved in the synthesis of the bacterial cell wall .
Comparison with Similar Compounds
Pyrazine Derivatives: Compounds like 2,3,5,6-tetrachloropyridine and 3-(phenylsulfonyl)-pyrazine-pyridone share structural similarities with 5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine
Pyrrole Derivatives: Compounds containing the pyrrole ring, such as indole derivatives, also exhibit similar chemical properties and reactivity.
Uniqueness: The uniqueness of this compound lies in its combined pyrazine and pyrrole structure, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of novel heterocyclic systems and for exploring new biological activities.
Properties
IUPAC Name |
5-(benzenesulfonyl)pyrrolo[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-18(17,10-4-2-1-3-5-10)15-9-6-11-12(15)14-8-7-13-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUKVNUNEPCUGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC=CN=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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